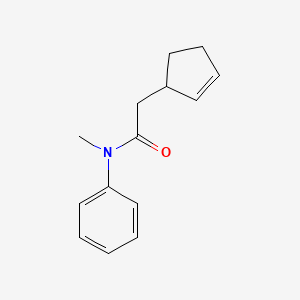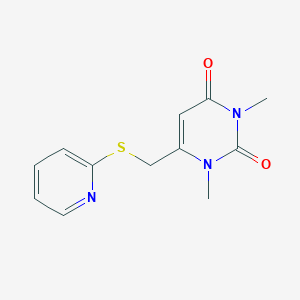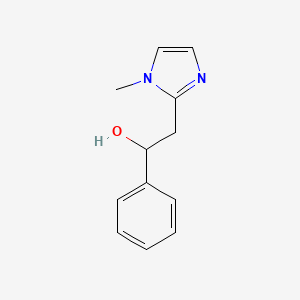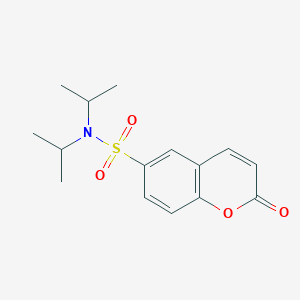
1-Methyl-4-(pyridine-4-carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(pyridine-4-carbonyl)piperazine (abbreviated as P4MP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(pyridine-4-carbonyl)piperazine is not fully understood. However, studies have suggested that 1-Methyl-4-(pyridine-4-carbonyl)piperazine may act as a modulator of various biological targets, including G protein-coupled receptors (GPCRs) and ion channels. 1-Methyl-4-(pyridine-4-carbonyl)piperazine has been shown to bind to the adenosine A2A receptor with high affinity, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-Methyl-4-(pyridine-4-carbonyl)piperazine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-Methyl-4-(pyridine-4-carbonyl)piperazine can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that 1-Methyl-4-(pyridine-4-carbonyl)piperazine can improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-(pyridine-4-carbonyl)piperazine has several advantages for lab experiments, including its ease of synthesis and availability, high purity, and low toxicity. However, 1-Methyl-4-(pyridine-4-carbonyl)piperazine also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-4-(pyridine-4-carbonyl)piperazine. One potential direction is to investigate its potential as a drug candidate for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of novel compounds with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 1-Methyl-4-(pyridine-4-carbonyl)piperazine and its potential interactions with other biological targets.
Métodos De Síntesis
1-Methyl-4-(pyridine-4-carbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-methylpiperazine with pyridine-4-carboxylic acid, followed by the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction can be carried out in solvents such as dichloromethane or dimethylformamide (DMF). The resulting product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-Methyl-4-(pyridine-4-carbonyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-Methyl-4-(pyridine-4-carbonyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In drug discovery, 1-Methyl-4-(pyridine-4-carbonyl)piperazine has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, 1-Methyl-4-(pyridine-4-carbonyl)piperazine has been employed as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABGVNMVOOMXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyridine-4-carbonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)



![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)


